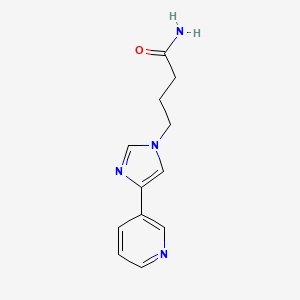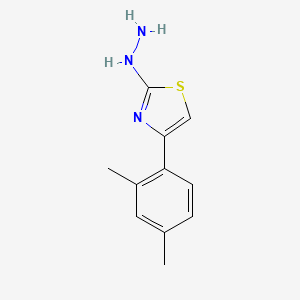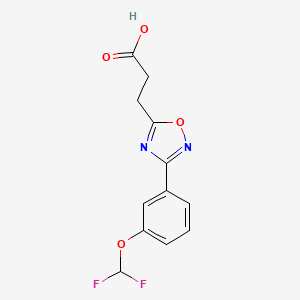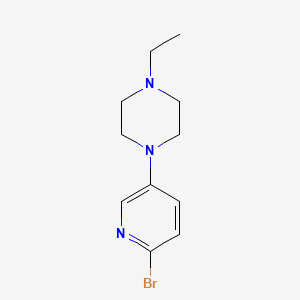
1-(6-Bromopyridin-3-yl)-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromopyridin-3-yl)-4-ethylpiperazine is a heterocyclic compound that consists of a 3-pyridinyl ring attached to a piperazine ring, with a bromine atom at position 6 of the pyridine ring and an ethyl group at position 4 of the piperazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromopyridin-3-yl)-4-ethylpiperazine typically involves the reaction of 6-bromopyridine with 4-ethylpiperazine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Buchwald-Hartwig amination, where 6-bromopyridine is reacted with 4-ethylpiperazine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Bromopyridin-3-yl)-4-ethylpiperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at position 6 of the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
1-(6-Bromopyridin-3-yl)-4-ethylpiperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitter receptors.
Mécanisme D'action
The mechanism of action of 1-(6-Bromopyridin-3-yl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various pharmacological effects, making it a valuable tool in the study of neurological and psychiatric disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Bromopyridin-3-yl)ethan-1-ol: A similar compound with an ethanol group instead of an ethylpiperazine group.
1-(6-Bromopyridin-3-yl)piperidin-4-ol: Another similar compound with a piperidin-4-ol group
Uniqueness
1-(6-Bromopyridin-3-yl)-4-ethylpiperazine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound in medicinal chemistry and biological research, as it can provide insights into the mechanisms of action of various neurotransmitter receptors and pathways.
Propriétés
Formule moléculaire |
C11H16BrN3 |
|---|---|
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
1-(6-bromopyridin-3-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C11H16BrN3/c1-2-14-5-7-15(8-6-14)10-3-4-11(12)13-9-10/h3-4,9H,2,5-8H2,1H3 |
Clé InChI |
CEHDMQOIEUWYFF-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



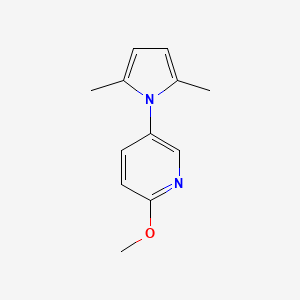
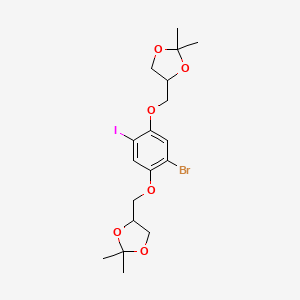


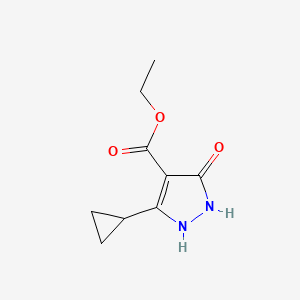
![2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11772293.png)
![1-Phenylimidazo[1,5-a]pyridine-3-thiol](/img/structure/B11772309.png)
![2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide](/img/structure/B11772316.png)
![2-(2-(tert-Butyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11772320.png)
![Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11772321.png)
